4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole
CAS No.:
Cat. No.: VC17704894
Molecular Formula: C7H12BrN3
Molecular Weight: 218.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12BrN3 |
|---|---|
| Molecular Weight | 218.09 g/mol |
| IUPAC Name | 4-bromo-2-(3-methylbutyl)triazole |
| Standard InChI | InChI=1S/C7H12BrN3/c1-6(2)3-4-11-9-5-7(8)10-11/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | DDFAAFNHZPHMQX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN1N=CC(=N1)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole consists of a five-membered triazole ring with three nitrogen atoms. The bromine atom at position 4 and the branched 3-methylbutyl group at position 2 introduce steric and electronic modifications that influence reactivity and solubility. The molecular formula is C₇H₁₁BrN₃, with a calculated molecular weight of 229.09 g/mol.
Table 1: Estimated Physical Properties
The 3-methylbutyl group enhances lipophilicity compared to shorter alkyl chains, which may improve membrane permeability in biological systems .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-bromo-2-(3-methylbutyl)-2H-1,2,3-triazole likely involves two key steps:
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Formation of the triazole core: Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide is a common method for 1,2,3-triazole synthesis . For this compound, a propargyl derivative bearing the 3-methylbutyl group could react with an azide precursor.
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Bromination: Post-functionalization via electrophilic bromination using reagents like N-bromosuccinimide (NBS) introduces the bromine atom at position 4 .
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cycloaddition | Cu(I) catalyst, RT, 24h | 60–70 |
| 2 | Bromination | NBS, AIBN, CCl₄, reflux | 50–60 |
Industrial-Scale Considerations
Continuous flow reactors could optimize the exothermic bromination step, improving safety and yield . Automated systems would ensure precise control over stoichiometry and reaction time.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom is susceptible to substitution reactions. For example:
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Amination: Reaction with ammonia or amines yields 4-amino derivatives, valuable in drug discovery .
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Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups, enabling π-π stacking interactions in materials science .
Stability and Degradation
The compound is stable under ambient conditions but may decompose under strong acidic or basic conditions. Storage at 2–8°C in inert atmospheres is recommended to prevent oxidative degradation .
Applications in Scientific Research
Medicinal Chemistry
Triazoles are pivotal in designing enzyme inhibitors due to their ability to mimic peptide bonds . The bromine atom in this compound offers a handle for further functionalization, while the 3-methylbutyl group may enhance binding to hydrophobic enzyme pockets.
| Target | Mechanism | Reference Model |
|---|---|---|
| Cytochrome P450 | Competitive inhibition | Fluconazole analogs |
| Kinase enzymes | ATP-binding site blockade | Staurosporine derivatives |
Materials Science
The compound’s aromaticity and halogen content make it a candidate for:
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Luminescent materials: Bromine-heavy compounds often exhibit phosphorescence.
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Polymer additives: Triazoles improve thermal stability in polyurethanes .
Future Directions and Challenges
Research Gaps
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Stereoelectronic effects: The impact of the 3-methylbutyl group on ring electronics remains unstudied.
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Biological screening: No published data exist on antimicrobial or anticancer activity.
Industrial Adoption
Scalable synthesis routes and cost-effective purification methods are critical for commercial viability. Partnerships with pharmaceutical firms could accelerate therapeutic development.
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